MIND4

SIRT2 inhibition Deacetylase assay Enzymology

MIND4 uniquely inhibits SIRT2 while activating NRF2—a dual profile absent in MIND4-17 (no SIRT2) and AK-7 (no NRF2). Essential for Huntington's disease models requiring balanced SIRT2/NRF2 modulation. >98% HPLC purity, validated in ex vivo brain slices and Drosophila HD models. Confirm your research with this specific, well-characterized tool compound.

Molecular Formula C24H17N5O3S
Molecular Weight 455.5 g/mol
Cat. No. B5676080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMIND4
Molecular FormulaC24H17N5O3S
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=C2SC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4)COC5=CC=CC=C5
InChIInChI=1S/C24H17N5O3S/c30-29(31)20-13-14-21(23-19(20)12-7-15-25-23)33-24-27-26-22(16-32-18-10-5-2-6-11-18)28(24)17-8-3-1-4-9-17/h1-15H,16H2
InChIKeyRVYWJVIYWKCDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline (MIND4): Chemical Identity and Core Procurement Specifications


5-Nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline (CAS 1639965-26-6; ChemBridge ID 9346720), also known as MIND4, is a synthetic small molecule with the molecular formula C₂₄H₁₇N₅O₃S and a molecular weight of 455.49 g/mol . It is a heterocyclic compound that features a 5-nitroquinoline core linked via a thioether bridge to a 4-phenyl-1,2,4-triazole moiety bearing a phenoxymethyl substituent . This compound is a neuroprotective thiazoline-containing agent that functions as a dual-target SIRT2 deacetylase inhibitor and NRF2 pathway activator [1].

5-Nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline: Why Close Analogs and Generic Triazoloquinolines Cannot Substitute


In-class substitution of 5-nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline (MIND4) is not a straightforward exercise in medicinal chemistry or procurement. This compound exhibits a unique dual-targeting profile—SIRT2 deacetylase inhibition coupled with NRF2 pathway activation—that is not shared by most triazoloquinoline derivatives [1]. Its closest analog, MIND4-17, completely lacks SIRT2 inhibitory activity despite retaining potent NRF2 activation [2]. Moreover, subtle modifications to the phenoxymethyl or 5-nitroquinoline moieties can drastically alter target engagement, cellular potency, and neuroprotective efficacy [3]. For research programs requiring the precise modulation of both SIRT2 and NRF2 signaling, generic substitution with a structurally related compound is likely to confound experimental outcomes and invalidate comparative analyses.

5-Nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline: Quantitative Differentiation vs. MIND4-17 and Other SIRT2/NRF2 Modulators


SIRT2 Deacetylase Inhibition: IC₅₀ and Kᵢ Values Differentiate MIND4 from MIND4-17

5-Nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline (MIND4) potently inhibits SIRT2 deacetylase activity with an IC₅₀ of 1.2 µM and a Kᵢ of 2.1 µM, as determined using a coupled enzymatic analysis with human recombinant SIRT2 and alpha-tubulin as substrate . In stark contrast, the close structural analog MIND4-17 exhibits negligible SIRT2 inhibition, with a reported IC₅₀ > 50 µM under identical assay conditions [1]. This quantitative difference establishes MIND4 as a functional dual-target agent, while MIND4-17 acts solely as an NRF2 activator.

SIRT2 inhibition Deacetylase assay Enzymology

NRF2 Pathway Activation: MIND4-17 Demonstrates Superior Potency, Highlighting MIND4's Balanced Dual Activity

While 5-nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline (MIND4) is a validated NRF2 pathway activator, its close analog MIND4-17 was engineered to possess significantly enhanced NRF2-inducing potency [1]. In neuronal cell models, MIND4-17 induces NRF2 transcriptional responses at lower concentrations than MIND4, as evidenced by upregulated expression of NQO1 and HO-1 antioxidant genes [2]. MIND4 retains moderate NRF2 activation capacity, but its value lies in the balanced dual-targeting profile—combining SIRT2 inhibition with NRF2 induction—rather than maximal potency at either single target.

NRF2 activation Antioxidant response Cellular protection

SIRT Isoform Selectivity: MIND4 Shows Preferential Inhibition of SIRT2 over SIRT1 and SIRT3

In a comparative enzymatic panel, 5-nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline (MIND4) displayed a selectivity profile favoring SIRT2 over other sirtuin isoforms [1]. The reported IC₅₀ values were 1.2 µM for SIRT2, 1.9 µM for SIRT2 (alternative assay), and 18.6 µM for SIRT3 . Notably, MIND4 exhibits approximately 15-fold lower potency against SIRT3 compared to SIRT2, and its activity against SIRT1 is even less pronounced (IC₅₀ > 10 µM). This selectivity distinguishes MIND4 from pan-sirtuin inhibitors and supports its utility in dissecting SIRT2-specific biology.

Isoform selectivity SIRT1 SIRT3 Sirtuin panel

Neuroprotection in Huntington's Disease Models: MIND4 Reduces mHTT-Induced Neurodegeneration

In an ex vivo brain slice model of Huntington's disease (HD) expressing mutant huntingtin (mHTT) exon 1, treatment with 5-nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline (MIND4) at 10 µM significantly reduced neurodegeneration, preserving neuronal viability by approximately 40% relative to vehicle-treated controls [1]. Furthermore, in a Drosophila melanogaster HD model, MIND4 administration improved motor performance and extended lifespan [2]. In contrast, the SIRT2-selective inhibitor AK-7 provided only partial protection, underscoring the added benefit of MIND4's dual SIRT2/NRF2 targeting [3].

Neuroprotection Huntington's disease Drosophila model

5-Nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline: Validated Research Use Cases Based on Comparative Evidence


Huntington's Disease (HD) and Polyglutamine Disorder Research: Dual SIRT2/NRF2 Modulation

For investigations into Huntington's disease pathogenesis and therapeutic intervention, 5-nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline (MIND4) is the compound of choice when the experimental hypothesis requires simultaneous inhibition of SIRT2 deacetylase activity and activation of the NRF2 antioxidant pathway [1]. The quantitative differentiation from MIND4-17 (which lacks SIRT2 inhibition) and AK-7 (which lacks NRF2 induction) makes MIND4 uniquely suited for dissecting the contributions of each pathway to neuroprotection in ex vivo brain slice and Drosophila HD models .

SIRT2-Specific Mechanistic Studies Requiring Isoform Selectivity

In sirtuin enzymology and cell signaling research, MIND4 provides a valuable tool for probing SIRT2-specific functions without significant confounding activity at SIRT1 or SIRT3 [1]. Its ~15-fold selectivity for SIRT2 over SIRT3, quantified via Fluor de Lys fluorescent assays, allows researchers to attribute observed phenotypic changes specifically to SIRT2 inhibition rather than off-target effects on other sirtuin isoforms .

NRF2 Pathway Activation Studies with Preserved SIRT2 Modulation

For projects that aim to activate the NRF2-mediated antioxidant response while retaining SIRT2 inhibitory tone, MIND4 is the appropriate selection [1]. While MIND4-17 is a more potent NRF2 activator, it completely lacks SIRT2 activity; MIND4 provides a balanced, dual-targeting profile that more closely mimics potential therapeutic polypharmacology . This makes MIND4 particularly relevant for studies exploring synergistic effects between SIRT2 inhibition and NRF2 induction in neurodegeneration or oxidative stress models.

Chemical Biology and Tool Compound Procurement for HD and Neurodegeneration Screens

MIND4 (ChemBridge ID 9346720; CAS 1639965-26-6) is a well-characterized, commercially available tool compound for high-throughput screening and lead optimization campaigns in Huntington's disease and related neurodegenerative disorders [1]. Its established purity (>98% by HPLC), defined physicochemical properties (LogP 5.1, tPSA 124 Ų), and extensive biological validation in peer-reviewed studies ensure reproducible experimental outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for MIND4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.